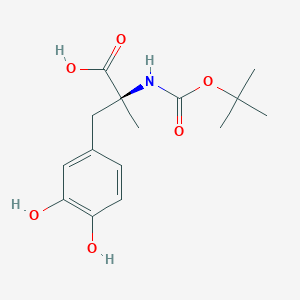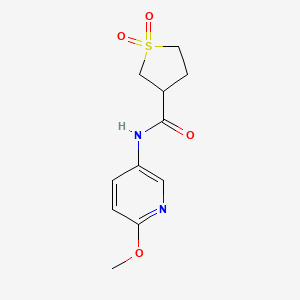
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has been used recreationally as a stimulant. MPHP is a relatively new compound and has been the subject of scientific research to understand its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
Synthesis and Estrogen Receptor Binding Affinity : Research led by Parveen et al. (2017) focused on synthesizing substituted chromene and quinoline conjugates with pyrimidine-piperazine structures. These compounds exhibited anti-proliferative activities against human breast cancer cell lines, with certain compounds outperforming curcumin. Molecular docking studies highlighted the binding affinity of these compounds against Bcl-2 protein, suggesting their potential in cancer therapeutics (Parveen et al., 2017).
Crystal Structure Analysis : Ullah and Stoeckli-Evans (2021) conducted crystal structure analysis of a hydrochloride salt related to the parent compound, highlighting the structural comparisons with fluorinated analogs. Such studies are pivotal in understanding the molecular geometry and potential interactions of novel therapeutic agents (Ullah & Stoeckli-Evans, 2021).
Pharmacological Evaluations
Low-Density Lipoprotein Receptor Upregulation : Ito et al. (2002) developed a method for preparing compounds aimed at upregulating the LDL receptor. This study underscores the significance of chemical synthesis in developing compounds with specific therapeutic targets, such as lipid metabolism disorders (Ito et al., 2002).
CGRP Receptor Inhibition : Cann et al. (2012) described the synthesis of a CGRP receptor antagonist, emphasizing the development of a stereoselective and economical synthesis route. This research highlights the application of chemical synthesis in addressing challenges in the assembly of complex drug molecules (Cann et al., 2012).
Serotonin Receptor Antagonism : Mahesh et al. (2004) explored the synthesis of naphthyridine-carbonitrile compounds as serotonin 5-HT3 receptor antagonists, providing insights into novel treatments for gastrointestinal disorders (Mahesh et al., 2004).
Eigenschaften
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-18(21-20-15)24-17-11-13-22(14-12-17)19(23)10-8-16-5-3-2-4-6-16/h2-7,9,17H,8,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXHDMFFYTWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2802182.png)
![(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B2802183.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2802186.png)
![2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2802187.png)
![3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2802189.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2802190.png)

![6-(1H-benzimidazol-2-yl)-3-bromobenzimidazolo[1,2-a]quinoline](/img/structure/B2802192.png)


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2802198.png)

![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)